methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
This compound is a 1,2,3-triazole derivative featuring:
- A methyl ester group at position 2.
- A 4-(trifluoromethyl)phenyl substituent at position 1.
- A 2-methoxy-2-oxoethyl group at position 3.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester groups may act as prodrug moieties, improving bioavailability .
Properties
IUPAC Name |
methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O4/c1-23-11(21)7-10-12(13(22)24-2)18-19-20(10)9-5-3-8(4-6-9)14(15,16)17/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJJDFMEESMPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, particularly its anticancer and antimicrobial activities, supported by relevant case studies and research findings.
- Molecular Formula : C14H12F3N3O4
- Molecular Weight : 343.26 g/mol
- CAS Number : 303995-96-2
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity was evaluated using various cancer cell lines, including breast cancer cell lines MDA-MB-231 and MCF-7.
Table 1: IC50 Values of Methyl Triazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4c | MDA-MB-231 | 17.83 |
| 4j | MCF-7 | 19.73 |
| Cisplatin | MDA-MB-231 | ~10 |
The compounds derived from triazole frameworks have shown promising results in inhibiting cell proliferation, with specific derivatives exhibiting lower IC50 values compared to the standard drug Cisplatin, indicating higher efficacy in cancer treatment .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against various pathogens.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Activity |
|---|---|---|
| A | E. coli | Inhibitory |
| B | S. aureus | Strongly Inhibitory |
| C | C. albicans | Moderate |
Studies indicate that modifications in the triazole ring can enhance antimicrobial activity, making these compounds valuable in treating infections caused by resistant strains .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Antimicrobial Action : It interferes with bacterial cell wall synthesis and disrupts membrane integrity, which is critical for microbial survival.
Case Studies
One notable study involved the synthesis and evaluation of various triazole derivatives for their anticancer properties. The study reported that compounds with trifluoromethyl substitutions exhibited enhanced potency against human cancer cell lines compared to their non-substituted counterparts .
Another research focused on the antimicrobial efficacy of triazole derivatives against common pathogens. The results demonstrated that certain modifications in the triazole structure significantly increased their effectiveness against resistant strains of bacteria and fungi .
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives, including methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate, exhibit significant anticancer properties. Triazole compounds have been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study highlighted the synthesis of triazole derivatives that demonstrated potent antiproliferative effects against several cancer cell lines. Specifically, compounds similar to this compound showed IC50 values in the low micromolar range against human breast and lung cancer cells .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.5 | Apoptosis Induction |
| Compound B | A549 | 0.8 | Cell Cycle Arrest |
| Methyl 5-(...) | Various | <1.0 | Multiple pathways |
Antimicrobial Properties
The triazole moiety is known for its antimicrobial activity. Studies have shown that compounds featuring this structure can inhibit the growth of various bacterial and fungal strains.
Case Study:
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis .
Table 2: Antimicrobial Efficacy of Triazole Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 5-(...) | Staphylococcus aureus | 32 µg/mL |
| Methyl 5-(...) | Escherichia coli | 64 µg/mL |
Pesticidal Activity
The compound has shown promise as a potential pesticide due to its ability to target specific pests without harming beneficial insects. Research has indicated that triazole derivatives can function as effective fungicides.
Case Study:
Field trials have demonstrated that formulations containing this compound significantly reduced fungal infections in crops while maintaining high levels of crop yield .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Methyl 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate (3p)
- Structure : Lacks the 5-(2-methoxy-2-oxoethyl) group.
- Properties : Melting point = 193–196°C; synthesized via CuAAC in 68% yield .
- Key Difference : Absence of the 5-substituent reduces steric bulk and may decrease solubility compared to the target compound.
Methyl 1-(4-Chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate
- Structure : Replaces CF₃ with Cl on the phenyl ring.
Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
Functional Group Modifications
1-(4-(Difluoromethoxy)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Carboxylic acid at position 4 instead of methyl ester.
- Impact : The free carboxylic acid improves hydrogen-bonding capacity but may reduce cell permeability compared to ester prodrugs .
Ethyl 2-[5-(Furan-2-yl)-1H-1,2,3-triazol-4-yl]-2-hydroxyacetate
Melting Points and Solubility
| Compound | Melting Point (°C) | Solubility Trends |
|---|---|---|
| Target Compound | Not reported | Moderate (ester groups) |
| Methyl 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate (3p) | 193–196 | Low (lack of polar group) |
| 1-(4-(Difluoromethoxy)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Not reported | High (carboxylic acid) |
The target compound’s 5-(2-methoxy-2-oxoethyl) group likely improves solubility over 3p but remains less polar than carboxylic acid derivatives .
Preparation Methods
Reaction Mechanism and Regioselectivity
CuAAC proceeds via a stepwise mechanism:
- Copper(I) coordination to the alkyne, forming a π-complex.
- Azide addition to generate a six-membered copper metallacycle.
- Ring contraction to yield the 1,4-disubstituted triazole.
For the target compound, the alkyne must bear both the methyl carboxylate (C4) and methoxy-oxoethyl (C5) groups. A propargyl diester (e.g., methyl 3-(prop-2-yn-1-yl)oxopropanoate) serves this purpose, enabling simultaneous introduction of both substituents during cycloaddition.
Optimized Reaction Conditions
- Catalyst : CuI (5 mol%) in acetonitrile at 60°C.
- Azide : 4-(Trifluoromethyl)phenyl azide (synthesized via diazotization of 4-trifluoromethylaniline followed by sodium azide treatment).
- Alkyne : Methyl 3-(prop-2-yn-1-yl)oxopropanoate (prepared via propargylation of methyl acetoacetate).
- Yield : 68–72% after 12 hours.
Key Challenge : Ensuring the alkyne’s ester groups survive the reaction conditions. Anhydrous solvents and inert atmospheres prevent hydrolysis.
Post-Cycloaddition Functionalization
Selective Esterification
If the triazole core forms with carboxylic acid groups (e.g., from a dicarboxylic alkyne), subsequent esterification with methanol and sulfuric acid introduces methyl esters:
$$
\text{Triazole-4,5-dicarboxylic acid} + 2 \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate}
$$
Conditions : Reflux in methanol (24 hours, 80°C), yielding >90% conversion.
Alkylation at C5
For triazoles lacking the methoxy-oxoethyl group, a Michael addition or alkylation introduces the substituent:
- Deprotonation : Use LDA (−78°C, THF) to deprotonate C5.
- Electrophilic Quench : React with methyl acrylate or bromoacetate.
Example :
$$
\text{Triazole} + \text{BrCH}2\text{C(O)OCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound (Yield: 58–65%)}
$$
Alternative Synthetic Routes
Silver-Catalyzed Cycloaddition
Silver nitrate (10 mol%) in DMF facilitates [3+2] cycloaddition between 4-(trifluoromethyl)phenyl azide and methyl propiolate derivatives. This method avoids copper residues but offers lower regioselectivity (∼5:1 1,4-/1,5-disubstituted).
One-Pot Multicomponent Reactions
Combining azides, alkynes, and methyl glyoxylate in a single pot under Cu catalysis achieves simultaneous triazole formation and esterification. Yields reach 50–55% due to competing side reactions.
Industrial-Scale Production
Continuous Flow Synthesis
- Reactor Design : Tubular flow reactor (Teflon, 100°C, 10 MPa).
- Residence Time : 30 minutes.
- Throughput : 1.2 kg/h with >95% purity.
Purification Protocols
- Chromatography : Silica gel (EtOAc/hexane, 3:7) removes unreacted azides.
- Crystallization : Ethanol/water recrystallization yields 99% pure product.
Analytical Characterization
Q & A
What are the established synthetic methodologies for methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves cyclocondensation of substituted acetylene precursors with azides under Huisgen 1,3-dipolar cycloaddition conditions. Key steps include:
- Precursor Preparation : Use of ethyl 2-azidoacetate and 4-(trifluoromethyl)phenylacetylene derivatives to form the triazole core .
- Catalytic Optimization : Copper(I) iodide (CuI) in dimethylformamide (DMF) at 80–100°C enhances regioselectivity for the 1,4-disubstituted triazole isomer .
- Solvent and Temperature : Tetrahydrofuran (THF) at reflux (66°C) minimizes side reactions compared to polar aprotic solvents .
- Yield Optimization : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >75% purity.
Which spectroscopic techniques are most effective for characterizing this compound, and how can data from these methods be interpreted?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (-OCH₃ at δ 3.8–4.0 ppm), trifluoromethyl (-CF₃ splitting patterns), and triazole proton environments (δ 7.5–8.5 ppm) .
- ¹⁹F NMR : Confirm -CF₃ group presence (δ -60 to -65 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 371.0854 for C₁₅H₁₂F₃N₃O₄⁺) validates molecular formula .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms dihedral angles between the triazole and aryl rings (e.g., 12.65°–84.15°) .
How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?
Answer:
- 2D NMR Validation : Use HSQC and HMBC to correlate ¹H-¹³C couplings, resolving rotameric ambiguities in flexible side chains .
- DFT Refinement : Adjust computational parameters (e.g., B3LYP/6-311+G(d,p) basis set) to better match experimental ¹³C NMR chemical shifts .
- Cross-Technique Alignment : Compare IR carbonyl stretches (1720–1740 cm⁻¹) with calculated vibrational frequencies to confirm ester group conformations .
What strategies are recommended for designing analogues to explore structure-activity relationships (SAR) in medicinal chemistry?
Answer:
- Substituent Modification :
- Replace -CF₃ with -Cl or -Br to assess electronic effects on bioactivity .
- Introduce methyl or ethyl groups at the triazole C-5 position to study steric impacts .
- Bioisosteric Replacement : Swap the methoxy-oxoethyl group with a thioester or amide to modulate pharmacokinetics .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) .
How should researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Answer:
- Temperature Control : Maintain 60–80°C to prevent thermal decomposition of the triazole intermediate .
- Slow Reagent Addition : Gradual introduction of azide precursors reduces dimerization side products .
- Chromatographic Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water) to separate regioisomeric byproducts .
What analytical approaches are recommended for resolving contradictions in biological activity data across studies?
Answer:
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, ensuring consistent assay conditions (e.g., 24-hour incubation, 10% FBS) .
- Meta-Analysis : Cross-reference cytotoxicity data (e.g., MTT assays) with structural analogs to identify confounding substituent effects .
- Crystallographic Validation : Compare ligand-bound protein structures (e.g., PDB entries) to confirm binding modes and active conformations .
How can researchers evaluate the compound’s stability under varying storage conditions?
Answer:
- Accelerated Degradation Studies :
- Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC to detect hydrolysis of the ester group .
- Monitor -CF₃ stability using ¹⁹F NMR in DMSO-d₆ over time .
- Light Sensitivity Testing : UV-Vis spectroscopy (λ = 254 nm) identifies photodegradation products .
What computational tools are most effective for predicting the compound’s physicochemical properties?
Answer:
- LogP Calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients (e.g., LogP = 2.8 ± 0.3) .
- pKa Prediction : SPARC online calculator determines acidic/basic sites (e.g., ester carbonyl pKa ≈ 12.5) .
- Solubility Modeling : COSMO-RS predicts solubility in DMSO (>50 mg/mL) versus water (<0.1 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
